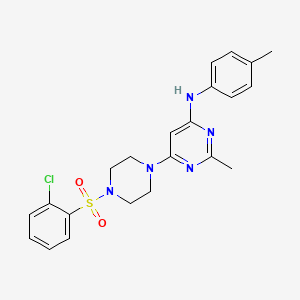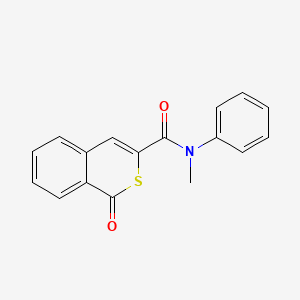
6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(2-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a chlorobenzenesulfonyl group and a pyrimidine ring substituted with a methylphenyl group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-[4-(2-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps. The synthetic route generally starts with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzenesulfonyl group. The final step involves the coupling of the piperazine derivative with the pyrimidine ring.
- Step 1: Preparation of Piperazine Derivative:
- React piperazine with an appropriate chlorobenzene derivative under basic conditions to introduce the chlorobenzenesulfonyl group.
- Common reagents: Sodium hydroxide (NaOH), chlorobenzene derivative.
- Reaction conditions: Reflux in an organic solvent such as dichloromethane.
- Step 2: Coupling with Pyrimidine Ring:
- The piperazine derivative is then coupled with a pyrimidine ring substituted with a methylphenyl group.
- Common reagents: Palladium catalyst, base (e.g., potassium carbonate).
- Reaction conditions: Heating under an inert atmosphere (e.g., nitrogen or argon).
Chemical Reactions Analysis
6-[4-(2-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Major products: Oxidized derivatives of the piperazine and pyrimidine rings.
- Reduction:
- Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Major products: Reduced derivatives of the piperazine and pyrimidine rings.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group.
- Common reagents: Nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
6-[4-(2-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has a wide range of scientific research applications:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
- Biology:
- Investigated for its potential as a biochemical probe to study cellular processes.
- Used in the development of assays to monitor enzyme activity.
- Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its ability to modulate specific biological pathways.
- Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the formulation of specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of 6-[4-(2-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
- Molecular Targets:
- Enzymes: The compound can inhibit or activate specific enzymes, altering their catalytic activity.
- Receptors: It can bind to cell surface receptors, influencing signal transduction pathways.
- Pathways Involved:
- The compound may affect pathways related to cell growth, differentiation, and apoptosis.
- It can modulate neurotransmitter systems, impacting neurological function.
Comparison with Similar Compounds
6-[4-(2-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE
- 4-CHLORO-6-(4-{4-[4-(METHYLSULFONYL)BENZYL]PIPERAZIN-1-YL}-1H-PYRAZOL-5-YL)BENZENE-1,3-DIOL
- Uniqueness:
- The presence of both the chlorobenzenesulfonyl and pyrimidine groups in the same molecule provides unique chemical and biological properties.
- Its specific substitution pattern allows for distinct interactions with molecular targets, differentiating it from other piperazine derivatives.
This detailed article provides a comprehensive overview of 6-[4-(2-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H24ClN5O2S |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H24ClN5O2S/c1-16-7-9-18(10-8-16)26-21-15-22(25-17(2)24-21)27-11-13-28(14-12-27)31(29,30)20-6-4-3-5-19(20)23/h3-10,15H,11-14H2,1-2H3,(H,24,25,26) |
InChI Key |
SRSUALCCCXQQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11330423.png)

![6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11330428.png)
![3-[(4-bromophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11330430.png)

![3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11330450.png)
![4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine](/img/structure/B11330452.png)
![3-cyclohexyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11330453.png)

![Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11330490.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-fluorophenyl)urea](/img/structure/B11330493.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11330498.png)
![2-(2,3-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11330512.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11330519.png)
